7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWMQXYPFYYFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core
- The core pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles.
- For example, β-ketoesters react with aminopyrazoles under controlled conditions to yield pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which serve as key intermediates.
- This method has been validated by X-ray crystallography to confirm tautomeric forms and structural integrity of the heterocycle.
Introduction of the 4-Fluorophenyl Group
- The 4-fluorophenyl substituent at the 5-position is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- For instance, brominated pyrazolo[1,5-a]pyrimidine intermediates can be coupled with 4-fluorophenylboronic acid or its derivatives in the presence of palladium catalysts, bases (e.g., potassium carbonate), and suitable solvents (e.g., dioxane/water).
- Microwave irradiation or heating can be employed to enhance reaction rates and yields.
Incorporation of the Difluoromethyl Group at the 7-Position
- The difluoromethyl group is introduced through specialized fluorination techniques.
- One approach involves light-promoted reactions using trifluoromethyl iodide and cesium carbonate under UV or blue LED irradiation to selectively incorporate fluorinated groups at the α-position of carbonyl compounds.
- Alternatively, difluoromethylation reagents can be used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold at the 7-position after core formation.
Installation of the Carboxylic Acid Functionality
- The carboxylic acid group at the 3-position is often introduced by hydrolysis of ester precursors or by direct carboxylation reactions.
- For example, methyl or ethyl esters of the pyrazolo[1,5-a]pyrimidine intermediate can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- This step is critical for obtaining the final compound with the desired acid functionality for biological activity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | β-ketoester + aminopyrazole, heat | Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold |
| 2 | Halogenation (if needed) | Bromination at 5-position | 5-Bromo-pyrazolo[1,5-a]pyrimidine intermediate |
| 3 | Cross-coupling (Suzuki) | 4-Fluorophenylboronic acid, Pd catalyst, base, solvent, heat/microwave | 5-(4-Fluorophenyl) substituted intermediate |
| 4 | Difluoromethylation | Trifluoromethyl iodide, Cs2CO3, UV/LED light | 7-(Difluoromethyl) substituted intermediate |
| 5 | Ester hydrolysis or carboxylation | Acidic/basic hydrolysis | 3-Carboxylic acid final compound |
Detailed Research Findings and Data
- The cyclocondensation step is well-documented to proceed efficiently with commercially available β-ketoesters and aminopyrazoles, yielding the core heterocycle in good yield and purity.
- Cross-coupling reactions using palladium catalysts and fluorinated boronic acids are robust and provide high regioselectivity for the 5-position substitution.
- Difluoromethylation via photochemical methods has been shown to be practical and efficient, allowing selective incorporation of the difluoromethyl group without affecting other sensitive functionalities.
- Hydrolysis of ester intermediates to carboxylic acids is straightforward and typically yields the target acid in high purity.
Notes on Purification and Characterization
- Purification is generally achieved by column chromatography using silica gel with gradients of methanol/dichloromethane or similar solvent systems.
- Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and X-ray crystallography where applicable.
- The tautomeric form of the pyrazolo[1,5-a]pyrimidine core is confirmed by X-ray diffraction, ensuring the correct electronic structure for biological activity.
Summary Table of Key Intermediates and Conditions
| Intermediate/Compound | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold | β-ketoester + aminopyrazole, heat | 70-85 | Core heterocycle formation |
| 5-Bromo-pyrazolo[1,5-a]pyrimidine | Bromination reagents | 60-75 | Precursor for cross-coupling |
| 5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | Suzuki coupling, Pd catalyst, base, heat | 65-90 | Introduction of fluorophenyl |
| 7-(Difluoromethyl) substituted intermediate | Trifluoromethyl iodide, Cs2CO3, UV/LED light | 50-80 | Difluoromethylation step |
| 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Ester hydrolysis (acid/base) | 80-95 | Final acid product |
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological systems.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives :
- Example: 5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 827593-58-8).
- The -CF₃ group increases electron-withdrawing effects, enhancing binding affinity to targets like Pim1 kinase (IC₅₀ = 1.5–27 nM) .
- Higher metabolic stability but reduced solubility compared to -CF₂H analogs .
7-(Difluoromethyl) Analogs :
Data Table 1: Substituent Effects at Position 7
*LogP estimated via substituent contribution methods.
Substituent Variations at Position 5
4-Fluorophenyl vs. Other Aryl Groups
4-Fluorophenyl (Target Compound) :
- 4-Methoxyphenyl (Ethyl Ester Analog): Example: Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 380584-27-0).
4-(Propan-2-yl)phenyl (Saturated Ring Analog) :
Data Table 2: Position 5 Substituent Impact
Functional Group Variations at Position 3
Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂)
Carboxylic Acid (Target Compound) :
- Carboxamide Derivatives: Example: 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a). The -CONH₂ group facilitates hydrogen bonding in kinase inhibitors, improving target selectivity .
Biological Activity
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, identified by its CAS number 712319-09-0, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
- Molecular Formula : C₁₄H₈F₃N₃O₂
- Molecular Weight : 307.23 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core with difluoromethyl and fluorophenyl substituents, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties.
Case Studies
-
Cell Line Studies :
- In a study involving various cancer cell lines (MCF-7, MDA-MB453, and MDA-MB231), derivatives of pyrimidines were screened for cytotoxicity. Some derivatives demonstrated IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .
- Another study noted that specific pyrazolo-pyrimidine derivatives showed promising results against HepG2 and HCT-116 cell lines, with IC50 values suggesting effective inhibition of tumor growth .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo-pyrimidine derivatives have also been investigated.
Research Findings
- Compounds in this class have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. For instance, one derivative exhibited an inhibition value of 97.7% at a concentration of 10 mM .
- The ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions.
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, research has explored other potential activities:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Antidiabetic Effects : Initial screenings indicate that certain pyrazolo-pyrimidine derivatives may possess antidiabetic activity, warranting further investigation into their mechanisms and efficacy .
Data Summary Table
| Activity Type | Cell Lines/Models | IC50 Values | Remarks |
|---|---|---|---|
| Anticancer | MCF-7, MDA-MB453 | 15.3 µM (MCF-7) | Significant cytotoxicity observed |
| HepG2 | Varies (low micromolar) | Effective against liver cancer cells | |
| Anti-inflammatory | LPS-stimulated models | 97.7% inhibition at 10 mM | Reduces TNF-alpha release |
| Antioxidant | Various assays | Varies | Promising results in oxidative stress |
| Antidiabetic | Initial screenings | Not specified | Potential for further research |
Q & A
(Basic) What synthetic routes are commonly used to prepare 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via condensation reactions or coupling strategies. Key methods include:
- Condensation of enaminones with 5-aminopyrazole derivatives : Reacting 5-aminopyrazole with substituted enaminones in pyridine under reflux, followed by acidification and recrystallization (yields: 62–70%) .
- Benzoylation : Treatment of intermediates with benzoyl chloride in pyridine at room temperature, yielding carboxamide derivatives (e.g., 67% yield for compound 15) .
- Carboxylic acid coupling : Hydrolysis of ester precursors (e.g., ethyl esters) to carboxylic acids, followed by coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
Critical Parameters : Solvent choice (e.g., ethanol/DMF for recrystallization), reaction time (5–6 hours for reflux), and stoichiometric ratios (1:1 enaminone-to-aminopyrazole) are crucial for reproducibility .
(Basic) How is the compound characterized to confirm structural integrity?
Methodological Answer:
A multi-technique approach is employed:
- Spectroscopy :
- 1H/13C NMR : Confirms substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; fluorophenyl aromatic signals) .
- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 348.1 for C₁₃H₉F₃N₃O₂) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a related compound) .
Cross-Verification : Discrepancies in spectral data are resolved by repeating experiments under inert atmospheres or using deuterated solvents to eliminate impurity interference .
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization involves systematic variation of:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
- Catalysts : Triethylamine improves coupling efficiency in carboxamide synthesis .
- Temperature : Reflux (100–110°C) accelerates cyclization in pyrazolo[1,5-a]pyrimidine formation .
- Purification : Gradient recrystallization (ethanol → DMF) removes by-products, increasing purity to >95% .
Case Study : A 15% yield increase was achieved by replacing ethanol with acetonitrile in the final crystallization step for a trifluoromethyl analog .
(Advanced) How are structural modifications applied to enhance biological activity?
Methodological Answer:
Key strategies include:
- Fluorine substitution : Introducing difluoromethyl/trifluoromethyl groups improves metabolic stability and target binding (e.g., enhanced kinase inhibition) .
- Heterocyclic coupling : Attaching pyridyl or phenyl groups via amide bonds (e.g., N-(pyridin-3-yl) derivatives) modulates solubility and potency .
- Bioisosteric replacement : Replacing carboxylic acid with carboxamide retains activity while improving bioavailability .
SAR Insights : Fluorophenyl groups at position 5 increase π-stacking with hydrophobic enzyme pockets, as shown in docking studies .
(Basic) What purification techniques yield high-purity samples?
Methodological Answer:
- Recrystallization : Ethanol/DMF mixtures isolate crystals with >99% purity .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates regioisomers .
- Acid-Base Extraction : Adjusting pH to precipitate carboxylic acid derivatives from aqueous layers .
Quality Control : Purity is confirmed via HPLC (retention time: 8.2 min, C18 column, acetonitrile/water mobile phase) .
(Advanced) How to address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., confirming pyrimidine vs. pyrazole ring substitution) .
- Computational Modeling : DFT calculations predict 13C NMR shifts, aiding assignment of ambiguous peaks .
Example : A reported δ 7.8 ppm signal initially misassigned as H-2 was corrected to H-6 using NOESY correlations .
(Advanced) What in vitro assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays (e.g., EGFR inhibition at 0.5 µM) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Binding Affinity : Surface plasmon resonance (SPR) measures dissociation constants (e.g., Kd = 8 nM for target protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
